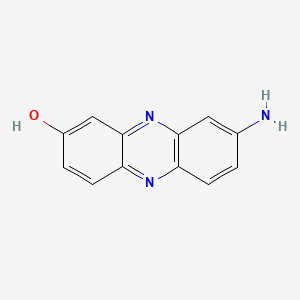

8-Aminophenazin-2-ol

Description

Historical Context of Phenazine (B1670421) Chemistry and its Evolution

The study of phenazines, a class of nitrogen-containing heterocyclic organic compounds, dates back to the 19th century. The parent compound, phenazine, is characterized by a dibenzo[b,e]pyrazine ring system. Early research was driven by the discovery of phenazine-based dyes, such as mauveine, the first synthetic organic dye. The classical Wohl-Aue reaction, involving the reaction of nitrobenzene (B124822) and aniline (B41778), was a foundational method for synthesizing the phenazine core. ekb.eg Over the years, the field has evolved from a focus on dyestuffs to the exploration of the diverse biological activities and material science applications of phenazine derivatives. nih.govdoi.org

The discovery of naturally occurring phenazines produced by bacteria, such as Pseudomonas aeruginosa, opened new avenues of research. doi.org These natural products, including pyocyanin (B1662382) and phenazine-1-carboxylic acid, demonstrated a range of biological functions, contributing to the virulence and competitive fitness of the producing organisms. This has spurred investigations into the biosynthesis of the phenazine scaffold, which originates from the shikimic acid pathway. doi.org The evolution of phenazine chemistry has been marked by the development of more sophisticated synthetic methods, enabling the creation of a vast library of over 6,000 synthetic derivatives with tailored properties. doi.org

Significance of Substituted Phenazine Frameworks in Chemical Research

Substituted phenazine frameworks are of significant interest in various fields of chemical research due to their versatile properties. The planar and aromatic nature of the phenazine core allows for effective intercalation with DNA, a property that has been explored in the development of novel therapeutic agents. The introduction of different functional groups onto the phenazine skeleton can modulate its electronic properties, solubility, and biological activity. vulcanchem.com

The redox activity of phenazines is a key feature, enabling them to participate in electron transfer processes. This has led to their application in the development of electrochemical sensors and biosensors. nih.gov Furthermore, the unique photophysical properties of some phenazine derivatives have made them candidates for use in dye-sensitized solar cells (DSSCs) and as fluorescent probes in biological imaging. nih.govresearchgate.net The ability to readily functionalize the phenazine ring system makes it a valuable scaffold in medicinal chemistry for the design of compounds with a wide range of biological activities. ekb.eg

Classification of Aminophenazinol Analogues within the Phenazine Class

Aminophenazinol analogues belong to the broader class of hydroxyphenazines and aminophenazines. These compounds are characterized by the presence of both a hydroxyl (-OH) and an amino (-NH2) group attached to the phenazine core. The position of these substituents on the aromatic rings gives rise to various isomers, each with potentially distinct chemical and physical properties.

8-Aminophenazin-2-ol, the subject of this article, is an example of such a derivative. It is important to note that in some literature, this compound may be referred to as 3-aminophenazin-2-ol due to different numbering conventions of the phenazine ring system. ekb.egresearchgate.net These aminophenazinols are a significant subclass because the combination of electron-donating amino and hydroxyl groups can influence the electronic distribution and reactivity of the phenazine nucleus. They can be further classified based on the relative positions of the amino and hydroxyl groups.

Research Scope and Strategic Objectives for this compound Studies

Research on this compound is primarily focused on its synthesis, characterization, and potential as a versatile building block for more complex molecules. A key objective is the development of efficient and high-yield synthetic routes to obtain the pure compound, often tackling the challenge of separating it from co-products like 2,3-phenazinediamine. researchgate.net

The strategic goals for studying this compound include:

Elucidation of Physicochemical Properties: A thorough understanding of its solubility, melting point, and stability is crucial for its application in further chemical synthesis. vulcanchem.com

Detailed Spectroscopic Characterization: Comprehensive analysis using techniques like NMR, IR, and UV-Vis spectroscopy is necessary to confirm its structure and purity. ekb.egvulcanchem.comresearchgate.net

Exploration as a Synthetic Intermediate: Due to the presence of reactive amino and hydroxyl groups, this compound is a valuable precursor for the synthesis of a variety of derivatives, including oxazolophenazines, oxazines, and pyrrolophenazines, which have been investigated for their biological activities. ekb.eg

Investigation of Metal-Complexing Properties: The o-aminophenol-like moiety within the structure of this compound makes it a potential ligand for forming metal complexes with novel electronic and catalytic properties. researchgate.net

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the known physicochemical and spectroscopic data for this compound. It is important to note that experimental data for this specific isomer can be limited, and some values are based on analogies with similar phenazine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₉N₃O | vulcanchem.com |

| Molar Mass | 211.22 g/mol | vulcanchem.com |

| Appearance | Reported as a component of black needles when co-crystallized with 2,3-phenazinediamine hydrochloride. | researchgate.net |

| Melting Point | >300 °C | researchgate.net |

| Solubility | Moderately soluble in polar aprotic solvents like DMSO and DMF. | vulcanchem.com |

| Stability | Likely to be photosensitive, as is common for phenazine compounds. | vulcanchem.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Signals and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 6.30 (2H, br, -NH₂), 6.92 (1H, s, 1-H), 7.16 (1H, s, 4-H), 7.59 (2H, m, 6,7-H), 7.92 (2H, m, 5,8-H), 11.30 (1H, br, -OH) | researchgate.net |

| IR (KBr) | Characteristic bands for N-H and O-H stretching, C=N and C=C aromatic stretching are expected. A reported IR spectrum for a related derivative showed bands at 1580 cm⁻¹ (C=N) and 1165 cm⁻¹ (C-O-C). | ekb.eg |

| UV-Vis | Conjugation across the phenazine core typically results in absorption maxima around 260–280 nm and 350–370 nm. | vulcanchem.com |

| Mass Spectrometry (MS) | m/z calculated: 211.22, found: 211 | researchgate.net |

Detailed Research Findings on this compound

The primary method reported for the synthesis of this compound involves the chemical oxidation of o-phenylenediamine (B120857). researchgate.net This reaction, when carried out in a strong acidic medium with an oxidizing agent such as ammonium (B1175870) peroxydisulfate, yields a mixture of this compound and 2,3-phenazinediamine. researchgate.net The ratio of these two products can be influenced by the reaction conditions, particularly the acid strength. researchgate.net The isolation of pure this compound from this mixture is a key step and has been achieved through separation techniques following neutralization. researchgate.net

The structure of this compound has been confirmed through detailed spectroscopic analysis. ¹H NMR spectroscopy is particularly informative, showing distinct signals for the protons on the asymmetric phenazine core, as well as broad signals for the amino and hydroxyl protons. researchgate.net The presence of the hydroxyl group is confirmed by a downfield signal around 11.3 ppm in DMSO-d₆, which is characteristic of a phenolic proton involved in hydrogen bonding. researchgate.net

The reactivity of this compound has been explored in the synthesis of various heterocyclic systems. For instance, it can undergo condensation reactions with aldehydes and other reagents to form fused-ring systems like oxazolophenazines and oxazinophenazines. ekb.eg These derivatives are of interest for their potential biological activities. ekb.eg The presence of both an amino and a hydroxyl group provides multiple sites for further chemical modification, making it a versatile starting material in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6364-21-2 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

8-aminophenazin-2-ol |

InChI |

InChI=1S/C12H9N3O/c13-7-1-3-9-11(5-7)15-12-6-8(16)2-4-10(12)14-9/h1-6,16H,13H2 |

InChI Key |

HXMGWECMEAEGBY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)O |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)O |

Other CAS No. |

6364-21-2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 8 Aminophenazin 2 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the structural and electronic characteristics of 8-aminophenazin-2-ol. Each method offers unique insights into the molecule's composition and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Protonation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR have been employed to assign its structure and study its behavior in different chemical environments.

In ¹H NMR studies using DMSO-d₆ as a solvent, the spectrum of this compound shows distinct signals that confirm its asymmetric structure. researchgate.net The protons of the amino group (-NH₂) appear as a broad signal at approximately 6.30 ppm, while the hydroxyl (-OH) proton is observed as a broad signal at a significantly downfield shift of 11.30 ppm. researchgate.net The aromatic protons on the phenazine (B1670421) core appear as singlets and multiplets in the range of 6.92 to 7.92 ppm. Specifically, the proton at the 1-position (adjacent to the amino group) resonates at 6.92 ppm, and the proton at the 4-position (adjacent to the hydroxyl group) is found at 7.16 ppm. researchgate.net The remaining aromatic protons on the other ring appear as multiplets around 7.59 and 7.92 ppm. researchgate.net The splitting of the signals for the protons at the 1 and 4 positions, which would be a single resonance in a symmetric molecule like 2,3-phenazinediamine, provides clear evidence of the unsymmetrical nature of this compound. researchgate.net

Protonation studies reveal changes in the chemical shifts, indicating the sites of protonation. In acidic conditions, it is likely that the more basic amino group gets protonated. researchgate.net This protonation, along with the inherent asymmetry of the molecule, leads to a more complex NMR spectrum compared to its symmetrical counterpart, 2,3-phenazinediamine, where protonation can be chelated between the two amino groups. researchgate.net

¹³C NMR spectroscopy further corroborates the structure by providing information about the carbon skeleton. While specific ¹³C data for this compound is not detailed in the provided search results, related phenazine structures show characteristic signals for sp² carbons of the aromatic and heterocyclic rings. For instance, in derivatives, C=N carbons can appear around 142 ppm.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ researchgate.net

| Proton(s) | Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 6.30 | Broad |

| 1-H | 6.92 | Singlet |

| 4-H | 7.16 | Singlet |

| 6,7-H | 7.59 | Multiplet |

| 5,8-H | 7.92 | Multiplet |

| -OH | 11.30 | Broad |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands that confirm its structure.

The presence of the amino (-NH₂) and hydroxyl (-OH) groups is indicated by broad absorption bands in the high-frequency region of the spectrum, typically between 3140 and 3500 cm⁻¹. savemyexams.com Specifically, N-H stretching vibrations of the amine group are expected in the 3300-3500 cm⁻¹ range, while the O-H stretching of the phenol (B47542) group gives a broad band from 3200-3750 cm⁻¹. savemyexams.comsavemyexams.com

The aromatic nature of the phenazine core is confirmed by C-H stretching vibrations appearing around 3110 cm⁻¹ and C=C stretching vibrations within the aromatic ring observed at approximately 1490 cm⁻¹. The C=N stretching vibration, characteristic of the phenazine ring system, is typically found around 1510 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 savemyexams.com |

| Phenol (-OH) | O-H Stretch | 3200 - 3750 savemyexams.com |

| Aromatic C-H | C-H Stretch | ~3110 |

| Aromatic C=C | C=C Stretch | ~1490 |

| Phenazine C=N | C=N Stretch | ~1510 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of a compound and studying its fragmentation patterns to further support its structure. For this compound, mass spectrometry confirms the molecular formula C₁₂H₉N₃O. The calculated mass-to-charge ratio (m/z) for the molecular ion [M]⁺ is 211.22, and experimental results have found a corresponding m/z of 211. researchgate.net High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further validating the elemental composition. nih.gov

The fragmentation pattern in the mass spectrum can provide structural information. While specific fragmentation pathways for this compound are not detailed in the search results, for organic molecules, fragmentation often involves the loss of small, stable neutral molecules or radicals. For instance, in related compounds, the loss of a methyl group or a water molecule is common. vaia.com

Table 3: Mass Spectrometry Data for this compound researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₃O |

| Calculated m/z | 211.22 |

| Found m/z | 211 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Forms

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and can be used to study phenomena such as tautomerism. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Phenazine derivatives are known to exhibit characteristic UV-Vis spectra due to their extended conjugated systems. These spectra typically show π → π* and n → π* transitions. uzh.chmasterorganicchemistry.com The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. uzh.ch

For this compound, the presence of both an electron-donating amino group and a hydroxyl group can influence the electronic transitions. The solvent polarity can also affect the absorption maxima, with polar solutes often showing a red shift (bathochromic shift) in more polar solvents. researchgate.net Studies on related azo dyes have shown that the presence of different functional groups and the solvent can lead to the coexistence of different tautomeric forms (e.g., azo-hydrazone), which can be detected by the appearance of multiple absorption bands in the UV-Vis spectrum. academie-sciences.fr While specific UV-Vis data for this compound is not provided, its spectrum is expected to be complex due to these factors.

Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrational Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, often by several orders of magnitude. nih.govarktislaser.com This allows for the detection and vibrational analysis of compounds at very low concentrations. spectroscopyonline.com

The SERS effect arises from both electromagnetic and chemical enhancement mechanisms. nih.gov It provides detailed vibrational information, similar to IR spectroscopy, but with different selection rules and the advantage of significant signal amplification. nih.gov

For this compound, SERS can be used to obtain a detailed vibrational fingerprint. While specific SERS spectra for this compound are not available in the provided results, the technique has been applied to the detection of related phenazine compounds. For example, SERS has been used to study 2,3-diaminophenazine, an enzymatic product, for highly sensitive measurements. mdpi.com The SERS spectrum would reveal characteristic peaks corresponding to the vibrational modes of the phenazine ring, as well as the amino and hydroxyl functional groups, providing a unique molecular signature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgmaricopa.edu By diffracting X-rays off a single crystal, a pattern is produced that can be mathematically analyzed to generate a precise model of the electron density and, consequently, the atomic positions within the crystal lattice. nih.gov

For this compound, X-ray crystallography has been used to confirm the molecular skeleton. researchgate.net It was found that in some preparations, this compound co-crystallizes with 2,3-phenazinediamine. The crystal structure of this mixed material revealed that the unit cell is regulated by the major component, this compound (present at ~70%). researchgate.net The diffraction experiment confirmed the topology of the molecular skeleton, which is similar to that of protonated 2,3-phenazinediamine. researchgate.net However, obtaining high-quality crystals of purified this compound for crystallography proved to be challenging. researchgate.net

The crystallographic data provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the solid state. This information is invaluable for a complete understanding of the molecule's structure and properties.

Analysis of Tautomerism and Isomerism in Aminophenazinols based on Spectroscopic and Crystallographic Evidence

Tautomeric Forms of Aminophenazinols

This compound, like other hydroxyl-substituted phenazines, is expected to exist in a tautomeric equilibrium between its phenol-imine and quinone-imine forms. The primary equilibrium is anticipated between the 8-amino-phenazin-2-ol (enol-imine) form and the 8-amino-10H-phenazin-2-one (keto-amine) form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature.

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating such tautomeric equilibria. While specific experimental NMR data for this compound is scarce, computational studies on the closely related 2-hydroxyphenazine (B1496473) provide valuable insights. These studies predict distinct chemical shifts for the carbon atoms involved in the tautomerism. For instance, the carbon atom attached to the hydroxyl group in the enol form is expected to have a significantly different ¹³C NMR chemical shift compared to the corresponding carbonyl carbon in the keto form.

| Tautomeric Form | C2 Chemical Shift (ppm) | Tautomeric Preference |

|---|---|---|

| Enol Form (2-Hydroxyphenazine) | 157.64 | Favored in many conditions |

| Keto Form (2-Phenazinone) | 171.33 | Influenced by environment |

This data is based on computational analysis of 2-hydroxyphenazine and serves as a theoretical model for the expected shifts in this compound. nih.gov

The presence of an amino group at the 8-position in this compound is expected to further influence this equilibrium through its electronic effects on the phenazine ring system.

Isomeric Considerations and Spectroscopic Evidence

The properties of aminophenazinols are highly dependent on the specific substitution pattern of the amino and hydroxyl groups on the phenazine skeleton. Experimental data for isomers of this compound, such as 3-aminophenazin-2-ol, provide a basis for comparative analysis.

Characterization of 3-aminophenazin-2-ol, isolated from the chemical oxidation of o-phenylenediamine (B120857), has been achieved through mass spectrometry and ¹H NMR. researchgate.net The spectroscopic data for this isomer highlights the distinct proton environments that arise from a different substitution pattern.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 6.30 | br |

| 1-H | 6.92 | s |

| 4-H | 7.16 | s |

| 6,7-H | 7.59 | m |

| 5,8-H | 7.92 | m |

| -OH | 11.30 | br |

Data from the characterization of 3-aminophenazin-2-ol. researchgate.net

A comparison of this experimental data with the expected spectrum for this compound would reveal significant differences in the chemical shifts and coupling patterns of the aromatic protons, reflecting the change in the electronic environment due to the altered positions of the substituents.

Crystallographic Evidence from Related Structures

Although a crystal structure for this compound has not been reported, crystallographic analyses of other substituted phenazines and related heterocyclic systems provide a framework for understanding the solid-state structure. mdpi.com X-ray diffraction studies on such compounds confirm the planarity of the phenazine ring system and reveal the influence of intermolecular interactions, such as hydrogen bonding, on the crystal packing. mdpi.com For aminophenazinols, hydrogen bonding involving the amino and hydroxyl groups, as well as the ring nitrogens, would be a dominant factor in determining the supramolecular architecture. In the solid state, it is likely that one tautomeric form would be predominant, stabilized by the crystal lattice forces.

Computational and Theoretical Investigations of 8 Aminophenazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, CASSCF)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. researchgate.netmdpi.comarxiv.orgrsc.org These methods allow for the calculation of various molecular descriptors that are crucial for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO is related to the electron-donating ability of a molecule, while E_LUMO indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity.

For phenazine (B1670421) derivatives, these quantum chemical descriptors have been used to develop Quantitative Structure-Activity Relationship (QSAR) models. electrochemsci.orgmdpi.com For instance, a study on pyrazine (B50134) derivatives, which share a core structural motif with phenazines, utilized DFT calculations to correlate electronic properties with experimental inhibition efficiencies. electrochemsci.org While specific values for 8-aminophenazin-2-ol are not provided in the searched literature, the following table illustrates typical quantum chemical descriptors that would be calculated for phenazine derivatives.

Table 1: Illustrative Quantum Chemical Descriptors for Phenazine Derivatives (Calculated via DFT) This table presents example data for analogous compounds to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited sources.

| Descriptor | Value (Illustrative) | Significance |

| E_HOMO | -5.8 eV | Indicates electron-donating capacity. |

| E_LUMO | -2.1 eV | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 3.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment (μ) | 2.5 D | Measures the polarity of the molecule. |

| Ionization Potential | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released when an electron is added. |

These parameters are instrumental in predicting how this compound might interact with other molecules, its potential as an antioxidant or pro-oxidant, and its suitability for applications in materials science, such as in organic dye-sensitized solar cells. researchgate.net

Molecular Modeling and Simulation for Conformational Analysis and Energetics

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore the conformational landscape of flexible molecules. researchgate.netrsc.orgasm.org These methods simulate the movement of atoms over time, allowing for the identification of stable conformations and the calculation of their relative energies. rsc.orgasm.org For a molecule like this compound, rotations around the single bonds connecting the amino and hydroxyl groups to the phenazine core are of particular interest.

The conformational flexibility of a molecule can significantly influence its biological activity and physical properties. researchgate.net MD simulations can provide an ensemble of low-energy structures, offering a more realistic representation of the molecule's state in solution compared to a single static structure. asm.org Although specific conformational analysis of this compound is not detailed in the available literature, the following table illustrates the kind of data that would be generated.

Table 2: Illustrative Conformational Analysis of a Substituted Phenazine This table is a conceptual representation of data from conformational analysis, as specific energetic data for this compound was not found.

| Conformer | Dihedral Angle (illustrative) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0° | 0.00 | 75 |

| 2 | 60° | 1.20 | 15 |

| 3 | 120° | 2.50 | 8 |

| 4 | 180° | 3.10 | 2 |

Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule might bind to a biological target or pack in a crystal lattice.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netsigmaaldrich.compdx.educhemistrysteps.com These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. DFT is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Phenazine Core This table presents hypothetical predicted NMR data for a generic phenazine structure to illustrate the method's output. Specific predictions for this compound require dedicated calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 142.5 |

| C2 | 7.8 | 128.0 |

| C3 | 7.8 | 128.0 |

| C4 | 8.2 | 129.5 |

| C4a | - | 143.0 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify intermediates, and characterize transition states. rsc.orgplos.orgsemanticscholar.orgmdpi.com Methods like QM/MM (Quantum Mechanics/Molecular Mechanics) and DFT can be used to map the potential energy surface of a reaction, providing insights into the activation energies and reaction kinetics. plos.orgsemanticscholar.org

For phenazine compounds, computational studies have been used to investigate their biosynthesis and redox behavior. rsc.orgplos.orgsemanticscholar.org For example, the enzymatic mechanism of PhzF, a protein involved in phenazine biosynthesis, was studied using a combination of molecular modeling and QM/MM simulations, revealing a two-step proton transfer mechanism. plos.orgsemanticscholar.org The study calculated the energy barriers for the reaction steps. plos.org While this is not a reaction of this compound itself, it demonstrates the capability of these methods. An illustrative reaction energy profile is presented below.

Table 4: Illustrative Energy Profile for a Phenazine-Related Reaction Step This table shows example data for an enzymatic reaction involving a phenazine precursor to illustrate the outputs of reaction mechanism studies. plos.org

| Species | Relative Energy (kcal/mol) |

| Reactant + Enzyme | 0.0 |

| Transition State 1 (TS1) | +13.34 |

| Intermediate | +5.0 |

| Transition State 2 (TS2) | +10.18 |

| Product + Enzyme | -2.5 |

Such studies are crucial for understanding how this compound might be metabolized or how it could participate in various chemical transformations.

Derivation of Structure-Reactivity Relationships from Computational Data

By combining computational data for a series of related compounds, it is possible to derive Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). electrochemsci.orgmdpi.comdergipark.org.tr These models establish a mathematical correlation between the computed molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity or property. electrochemsci.orgdergipark.org.tr

For phenazine derivatives, QSAR studies have been conducted to understand their biological activities. mdpi.com For example, machine learning models have been trained on DFT-calculated redox potentials of a large set of phenazine derivatives to predict this property for new compounds. chemrxiv.orgresearchgate.netacs.org The models revealed that descriptors related to electronic properties and molecular size are often critical in determining the activity. electrochemsci.org

Table 5: Illustrative Descriptors Used in a QSAR Model for Phenazine Derivatives This table lists descriptors commonly found in QSAR studies of phenazines and related compounds to illustrate the approach. electrochemsci.orgdergipark.org.tr

| Descriptor Type | Example Descriptor | Correlation with Activity (Illustrative) |

| Electronic | E_LUMO | Negative correlation with reduction potential. |

| Electronic | Dipole Moment | Positive correlation with binding affinity. |

| Steric | Molecular Volume | Can have a positive or negative impact depending on the target. |

| Hydrophobic | LogP | Often correlates with cell permeability. |

These relationships are vital for the rational design of new molecules with enhanced or specific activities, guiding the synthesis of more effective compounds based on the structure of this compound.

Studies on the Reactivity and Chemical Transformations of 8 Aminophenazin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Phenazine (B1670421) Core

The presence of the amino and hydroxyl groups activates the phenazine ring, making it susceptible to electrophilic substitution reactions. These reactions, such as bromination or nitration, are expected to occur at the electron-rich positions of the phenazine core. vulcanchem.com The substitution pattern is guided by the directing effects of the existing substituents.

Nucleophilic substitution reactions on the phenazine core of 8-aminophenazin-2-ol are less common. Generally, nucleophilic aromatic substitution requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com While the phenazine structure contains nitrogen atoms that withdraw electron density, the strong electron-donating character of the amino and hydroxyl groups counteracts this effect, making the ring less susceptible to nucleophilic attack unless other activating groups are present. masterorganicchemistry.comchemguide.co.uksavemyexams.com

Oxidation and Reduction Pathways of the Aminophenazinol Moiety

The aminophenazinol moiety is redox-active and can undergo both oxidation and reduction reactions. The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions. vulcanchem.com The oxidation of similar aminophenol compounds can lead to the formation of phenoxazinone structures. researchgate.net For instance, the oxidation of o-aminophenol can yield 2-aminophenoxazin-3-one. researchgate.net

The chemical oxidation of o-phenylenediamine (B120857) can produce a mixture of amino- and hydroxy-substituted phenazine derivatives, including 3-aminophenazin-2-ol. researchgate.net This process involves the oxidation of o-phenylenediamine to a diimine, which then condenses with another molecule of o-phenylenediamine, followed by partial hydrolysis to yield the aminophenazinol. researchgate.net

Coordination Chemistry and Metal Complexation with this compound Ligands

This compound and its isomers are effective ligands for metal complexation due to the presence of nitrogen and oxygen donor atoms. researchgate.netscirp.org The o-aminohydroxy moiety, in particular, is an important ligand in transition metal chemistry. researchgate.net These ligands can form stable complexes with a variety of metal ions, including copper, cobalt, and ruthenium. researchgate.netpjmhsonline.com

The coordination of metal ions can significantly alter the electronic and steric properties of the phenazine ligand. The resulting metal complexes can exhibit diverse coordination geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. pjmhsonline.comlibretexts.org These complexes have potential applications as pH indicators and as probes for nucleic acid structures. researchgate.net The study of metal complexes with similar ligands, such as 8-hydroxyquinoline (B1678124) derivatives, has revealed their potential in targeting multidrug-resistant cancer cells. mdpi.comnih.gov

Table 1: Examples of Metal Complexes with Related Ligands

| Ligand | Metal Ion(s) | Proposed Geometry | Potential Application | Reference |

| 3-Aminophenazin-2-ol | Cu(II), Co(II), Ru(II) | Not specified | DNA probes, pH indicators | researchgate.net |

| 8-Hydroxyquinoline derivative | Co(II), Ni(II), Cd(II), Pt(IV) | Octahedral | Antibacterial, antifungal | pjmhsonline.com |

| 8-Hydroxyquinoline derivative | Pd(II) | Square planar | Antibacterial, antifungal | pjmhsonline.com |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Fe(II), Fe(III), Cu(II), Zn(II) | Mono, bis, and tris complexes | Anticancer | mdpi.comnih.gov |

Polymerization Reactions Involving this compound Derivatives

Phenazine derivatives, including aminophenols, can be involved in polymerization reactions. The oxidative polymerization of aniline (B41778) and its derivatives is a well-known method for producing conducting polymers like polyaniline (PANI). nih.govresearchgate.net The presence of amino and hydroxyl groups on the phenazine ring can influence the polymerization process and the properties of the resulting polymer.

The polymerization of o-aminophenol can lead to the formation of poly(o-aminophenol) films. nih.gov Similarly, derivatives of this compound could potentially be used as monomers or co-monomers to create novel polymers with specific electronic and optical properties. The polymerization conditions, such as the oxidant used and the acidity of the medium, play a crucial role in determining the structure and properties of the final polymer. nih.govresearchgate.net

Derivatization Reactions Leading to Novel Phenazine Architectures

This compound serves as a versatile scaffold for the synthesis of more complex and novel phenazine architectures. umich.edu The amino and hydroxyl groups are reactive sites that can be readily modified through various derivatization reactions. For example, the amino group can undergo acylation, alkylation, or be used in condensation reactions to build larger molecular frameworks.

The synthesis of novel phenazine derivatives is an active area of research, with new methods being developed for the construction of these heterocyclic systems. researchgate.netresearchgate.net These methods often involve cyclization reactions of appropriately substituted diphenylamines or the coupling of aniline derivatives. umich.eduresearchgate.net The resulting novel phenazine architectures are explored for their potential applications in materials science, medicinal chemistry, and as fluorescent probes. acs.orgmdpi.com

Mechanistic Insights into Biological Interactions of 8 Aminophenazin 2 Ol and Its Derivatives

Mechanisms of Antimicrobial Activity (Antifungal, Antibacterial)

Phenazine (B1670421) compounds, including derivatives of 8-aminophenazin-2-ol, are recognized for their broad-spectrum antimicrobial properties. ekb.egvulcanchem.com The core phenazine structure, a nitrogen-containing heterocyclic system, is a key feature in their ability to inhibit the growth of various microorganisms, including bacteria and fungi. google.com The physiological functions leading to these activities often involve the inhibition or control of DNA, RNA, and protein synthesis, as well as the disruption of energy-dependent membrane processes. google.com

Studies on derivatives of the isomeric 3-aminophenazin-2-ol have demonstrated notable antifungal activity. ekb.egmultidisciplinarywulfenia.org For instance, newly synthesized oxazine (B8389632) and pyrrolophenazine derivatives showed varied levels of effectiveness against the fungal species Candida albicans and Aspergillus niger. ekb.egmultidisciplinarywulfenia.org

The antimicrobial action of phenazine derivatives is multifaceted. One of the primary proposed mechanisms involves the disruption of the microbial cell membrane. researchgate.netfrontiersin.org This can lead to increased membrane permeability, dissipation of the proton motive force, and ultimately, cell death. researchgate.net The lipophilic nature of some phenazine compounds allows them to traverse the bacterial cell membrane and exert their effects on internal targets. nih.gov

Another significant mechanism is the generation of reactive oxygen species (ROS). The planar structure of phenazines allows them to intercalate into DNA and accept electrons, which can then be transferred to molecular oxygen to produce superoxide (B77818) radicals and other ROS. These highly reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to cell death. researchgate.net

Research has also shown direct inhibitory effects on specific microbial populations. For example, in a study assessing activity against various phytopathogens, 3-amino-phenazin-2-ol demonstrated a significant inhibitory effect on the bacterium Ralstonia solanacearum. mdpi.com The structure-activity relationship analysis from this study indicated that the phenazine skeleton itself is a key pharmacophore for this antibacterial activity. mdpi.comresearchgate.net

| Compound | CAS Number | Inhibitory Rate against R. solanacearum (%) | Inhibitory Rate against M. incognita (%) |

|---|---|---|---|

| 3-Amino-phenazin-2-ol | 4569-77-1 | 63.41 ± 0.75 | 25.58 ± 0.89 |

| 1-Methoxyphenazine | 2876-17-7 | -19.85 ± 4.42 | 34.29 ± 1.58 |

| Phenazine-1-carboxamide (B1678076) (PCN) | 550-89-0 | 68.18 ± 2.15 | 54.62 ± 2.29 |

| Phenazine | 92-82-0 | 66.33 ± 5.81 | 52.52 ± 1.92 |

| 1-Hydroxyphenazine (B607933) | 528-71-2 | 33.34 ± 1.37 | - |

Data sourced from a study on phenazine analogues at a concentration of 125 μg/mL. mdpi.com

Metal ions such as iron, zinc, and copper are essential cofactors for many microbial enzymes and are crucial for various biological processes. researchgate.netmdpi.com The structure of this compound, containing suitably positioned nitrogen and oxygen atoms, gives it the potential to act as a chelating agent, forming stable complexes with these metal ions. numberanalytics.comnih.gov

The antimicrobial mechanism of chelation involves the sequestration of essential metal ions from the microbial environment or from within the cell. mdpi.com By binding to these metals, the phenazine derivative can render them unavailable for microbial uptake or for their role in enzymatic reactions, thereby inhibiting growth. researchgate.netmdpi.com This process can disrupt critical metabolic pathways and compromise the structural integrity of key proteins. numberanalytics.com Furthermore, the formation of a metal-chelate complex can have broader biological consequences beyond simple metal removal, potentially altering the biodistribution or reactivity of the metal in a way that is detrimental to the microbe. nih.gov For instance, some metal-polyphenol complexes have been shown to enhance antimicrobial activity by generating ROS and altering membrane permeability. mdpi.com

Proposed Mechanisms of Microbial Growth Inhibition

Enzyme Interaction Mechanisms

Beyond direct antimicrobial actions, this compound and its derivatives can engage in complex interactions with various enzyme systems, both microbial and host-derived. These interactions can mimic natural enzymatic processes or modulate biological signaling pathways.

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone chromophores. This reaction is a key step in the biosynthesis of certain antibiotics. The structure of this compound is related to 2-aminophenol (B121084), the natural substrate for this enzyme.

Numerous studies have focused on synthetic metal complexes that mimic the function of phenoxazinone synthase. nih.goviitkgp.ac.inrsc.org These complexes, often containing copper(II) or cobalt(II), effectively catalyze the aerial oxidation of 2-aminophenol (OAP) to 2-aminophenoxazine-3-one (APX). nih.govrsc.orgresearchgate.net The proposed mechanism for this catalytic activity often involves the initial coordination of the aminophenol substrate to the metal center. nih.gov This is followed by an electron transfer event, generating a substrate radical and changing the oxidation state of the metal (e.g., Cu(II) to Cu(I)). nih.govrsc.org This radical species is a key intermediate that promotes the subsequent steps of the reaction, leading to the formation of the phenoxazinone product. nih.gov The efficiency of these catalytic systems highlights the importance of the coordination environment around the metal ion and the potential for phenazine precursors to participate in such enzyme-like oxidative reactions. iitkgp.ac.inresearchgate.net

| Metal Complex Type | Substrate | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Mononuclear Copper(II) Complexes | 2-Aminophenol (H2AP) | Catalytic efficiency depends on the coordination environment; mechanism involves a "CuI–(substrate radical)" tautomer. | iitkgp.ac.inrsc.org |

| Mononuclear Cobalt(III) Complex | o-Aminophenol (OAP) | Catalytic cycle proceeds via a free radical process, involving the oxidation of Co(II) to Co(III). | nih.gov |

| Manganese(II) Complexes | o-Aminophenol | Complexes show excellent phenoxazinone synthase activity under ambient conditions. | researchgate.net |

Interferons (IFNs) are cytokines that play a critical role in the innate immune response to pathogens. Some small molecule immunomodulators can induce the production of endogenous interferons. While direct evidence for this compound is limited, studies on other N-heterocyclic compounds provide insight into potential mechanisms.

For example, a series of 2-amino-8-hydroxyadenine derivatives have been identified as potent, orally active interferon-inducing agents. nih.gov The mechanism of interferon induction by such molecules can involve the activation of specific signaling pathways. A key enzyme induced by interferons is the 2',5'-oligoadenylate (2-5A) polymerase. nih.gov Upon activation, this enzyme synthesizes 2-5A, which in turn activates an endoribonuclease (RNase L) that degrades viral and cellular RNA, contributing to an antiviral state. The induction of 2',5'-oligo(A) polymerase is a hallmark of the interferon response, and it is plausible that immunomodulatory phenazine derivatives could act through similar or related pathways to stimulate host defense mechanisms. nih.gov

The unique chemical and photophysical properties of phenazine derivatives make them valuable components in various sensing and detection systems. researchgate.net Their ability to participate in redox reactions and their often-fluorescent nature are particularly useful.

In the context of enzyme-linked systems, phenazine derivatives can be employed in biosensors and immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). microbenotes.comrockland.com In these systems, an enzyme is covalently linked to an antibody or antigen. microbenotes.com When the target molecule is present, a series of binding events occurs, and a chromogenic or fluorogenic substrate is added. The enzyme acts on this substrate to produce a measurable signal, such as a color change or fluorescence. microbenotes.comrockland.com Phenazine derivatives can function as part of the substrate system or as fluorescent labels, where their optical properties are modulated by the enzymatic reaction, allowing for sensitive and selective detection of the target analyte. researchgate.net The versatility and favorable properties of phenazines continue to drive their application in the development of novel sensors for a wide range of biological molecules. researchgate.net

Mechanisms of Interferon Induction and Related Bioactivity

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of phenazine derivatives is significantly influenced by the nature and position of substituents on the phenazine ring. Studies on various analogs provide a framework for understanding the potential structure-activity relationships of this compound.

The core phenazine structure is a critical pharmacophore for biological activity. mdpi.com For instance, in studies of phenazine-related compounds against the plant pathogen Ralstonia solanacearum, the phenazine skeleton was identified as a key element for inhibitory action. mdpi.com The type and placement of functional groups, such as amino (-NH2) and hydroxyl (-OH) groups, further modulate this activity.

In a study evaluating the activity of phenazine-1-carboxamide (PCN) analogues against R. solanacearum and the root-knot nematode M. incognita, several phenazine derivatives were tested. mdpi.com Notably, 3-Amino-phenazin-2-ol demonstrated significant inhibitory activity against R. solanacearum. mdpi.com This suggests that the presence of both an amino and a hydroxyl group on the phenazine ring contributes to its bioactivity. Comparison with other derivatives in the same study revealed that an acylamide group enhanced activity against R. solanacearum, whereas a carboxylic acid group diminished it. mdpi.com

Furthermore, research on novel 6-aminophenazine-1-, 7-aminophenazine-1-, and 8-aminophenazine-1-carboxylate derivatives has shed light on their fungicidal properties. While most of these compounds showed low activity against a range of fungi, specific derivatives, namely compounds IV-6a and IV-6b in the study, displayed excellent activity against Physalospora piricola. nih.govacs.org This highlights that the substitution pattern on the phenazine ring, including the position of the amino group (at C6, C7, or C8), is crucial for determining the spectrum and potency of the biological effect. Compound IV-6a from this series was identified as a promising lead structure for developing new fungicides. nih.govacs.org

The table below summarizes the inhibitory activity of 3-Aminophenazin-2-ol and related phenazine compounds against R. solanacearum and M. incognita.

| Compound Name | Inhibition Rate against R. solanacearum (%) | Inhibition Rate against M. incognita (%) |

| 3-Amino-phenazin-2-ol | 63.41 ± 0.75 | 25.58 ± 0.89 |

| Phenazine-1-carboxamide (PCN) | 68.18 ± 2.15 | 54.62 ± 2.29 |

| Phenazine | 66.33 ± 5.81 | 52.52 ± 1.92 |

| 1-Hydroxyphenazine | 33.34 ± 1.37 | Not specified |

| 1-Methoxyphenazine | -19.85 ± 4.42 | 34.29 ± 1.58 |

| Data from a study on PCN analogues tested at a concentration of 125 µg/mL. mdpi.com |

Interactions with Key Biomolecules such as DNA and Proteins

The planar structure of the phenazine ring system is a key feature that facilitates its interaction with biological macromolecules, particularly DNA. Phenazine derivatives are known to bind to DNA, often through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. google.com This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

The interaction between phenazines and DNA has been demonstrated by observing changes in the UV/visible spectrum of a phenazine compound in the presence of double-stranded DNA. google.com These binding events can be strong, with association constants comparable to that of the well-known intercalating agent ethidium (B1194527) bromide. google.com While direct studies on this compound are not available, its structural isomer, 3-Aminophenazin-2-ol, has been identified as a compound that can be exploited for the synthesis of DNA probes. researchgate.net The presence of the o-aminophenol moiety allows for the formation of metal complexes, which can be used to explore the electrostatic interactions of molecules with the DNA helix. researchgate.net

Beyond DNA, phenazine derivatives can also interact with proteins. For example, phenazine-1-carboxamide (PCN) has been shown to bind to the nuclear hormone receptor NHR-86/HNF4 in C. elegans. mdpi.com Molecular docking studies have also suggested that PCN can bind to pyruvate (B1213749) dehydrogenase. mdpi.com In another instance, it has been reported that phenazine can act as a dimer-disrupting inhibitor of the glycolytic enzyme triosephosphate isomerase (TcTIM), which is essential for the survival of certain parasites. mdpi.com Halogenated phenazine compounds have also been investigated for their potential to target the AgrA-DNA interaction, suggesting a mechanism that involves both protein and DNA binding. mdpi.com The amino and hydroxyl groups of this compound would likely influence its binding affinity and specificity for various biological targets.

Emerging Research Directions and Potential Applications of 8 Aminophenazin 2 Ol in Functional Systems

Development as Chemical Sensors and Probes

Chemical sensors are devices that convert chemical information into a measurable signal, playing a crucial role in areas like environmental monitoring and medical diagnostics. frontiersin.orgresearchgate.net The development of highly sensitive and selective sensors is a continuous pursuit in analytical chemistry. mdpi.com Organic molecules, particularly those with specific functional groups and chromophores like 8-Aminophenazin-2-ol, are promising candidates for creating chemosensors. frontiersin.org

The phenazine (B1670421) ring system in this compound, along with its amino and hydroxyl substituents, can interact with various analytes through mechanisms such as hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can lead to detectable changes in the molecule's optical or electrochemical properties, forming the basis for a sensing mechanism. For instance, the binding of a target analyte could alter the fluorescence emission or the electrochemical potential of the compound, which can then be measured.

While direct research on this compound as a sensor is still emerging, the broader class of phenazine derivatives has shown promise. For example, modified electrodes coated with 1-aminophenazine have been investigated for their electrocatalytic properties. dcu.ie This suggests that this compound could be similarly employed, potentially after immobilization on an electrode surface, to detect specific chemical species. The inherent redox activity of the phenazine core is a key feature that can be harnessed for electrochemical sensing applications. unipd.it

Applications in Redox-Active Materials and Flow Battery Electrolytes

Redox-active materials are central to various energy storage technologies, including batteries. unipd.it Redox flow batteries (RFBs) are a particularly promising technology for large-scale energy storage, offering independent scalability of power and energy. ease-storage.eudilico.deenergy.gov These batteries store energy in liquid electrolytes containing dissolved redox-active species. ease-storage.eudilico.de

Phenazine derivatives are being extensively investigated as potential redox-active materials for aqueous organic flow batteries. rsc.org Their ability to undergo reversible redox reactions makes them suitable for use as electrolytes. The electrochemical properties of phenazine derivatives, such as their redox potential, can be tuned by introducing different functional groups to the phenazine core. rsc.org

The amino and hydroxyl groups on this compound can influence its solubility in aqueous solutions and its redox potential, both critical parameters for flow battery performance. Research into various phenazine derivatives has shown that substituents significantly impact battery performance. researchgate.net For example, computational studies have been used to design phenazine molecules with desired electrochemical properties for alkaline aqueous organic flow batteries. rsc.org While specific data on this compound in this context is not yet widely available, related compounds like 2-hydroxy-3-aminophenazine have been part of these computational design studies. rsc.org The ongoing research into phenazine-based electrolytes suggests a promising future for compounds like this compound in next-generation energy storage systems. researchgate.net

Role in Supramolecular Chemistry and Controlled Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, organized structures from smaller molecular building blocks held together by non-covalent interactions. nih.govnih.gov This "bottom-up" approach allows for the creation of functional materials with precisely controlled architectures. rsc.org The process of self-assembly, where molecules spontaneously form ordered arrangements, is a cornerstone of supramolecular chemistry. rug.nl

The structure of this compound, with its potential for hydrogen bonding via the amino and hydroxyl groups and π-π stacking interactions through the aromatic phenazine core, makes it an excellent candidate for use in supramolecular chemistry. These interactions can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. nih.gov

The formation of nanoporous networks on surfaces is one area where such self-assembly is being explored. rsc.org Molecules capable of forming these networks can create templates for the controlled deposition of other molecules or nanoparticles. The specific geometry and functional groups of this compound could direct its assembly into unique patterns on a substrate. While the direct use of this compound in this area is a subject for future research, the principles of supramolecular self-assembly provide a clear pathway for its potential application in creating novel nanomaterials. rsc.org

Integration into Advanced Functional Materials and Optoelectronic Devices

Advanced functional materials are at the heart of modern technology, with applications ranging from electronics to optics. ysu.amysu.am The development of new materials with tailored properties is a key driver of innovation in this field. whu.edu.cn Optoelectronic devices, which convert light into electrical signals or vice versa, are a particularly important class of functional materials. ysu.am

The phenazine structure within this compound is a chromophore, meaning it can absorb and emit light. This property, combined with its redox activity, makes it a candidate for integration into optoelectronic devices. The specific wavelengths of light absorbed and emitted can be tuned by modifying the chemical structure, including the addition of functional groups like the amino and hydroxyl groups present in this compound.

Research into advanced functional materials often involves creating novel heterostructures and composites to achieve desired properties. ysu.am For instance, this compound could potentially be incorporated into polymer matrices or layered with other materials to create new functional composites. Its electrochemical properties also suggest potential use in devices like electrochromic windows, where a change in voltage alters the material's color. While still in the exploratory phase, the inherent properties of this compound make it a molecule of interest for the design of future advanced materials and optoelectronic systems.

Future Prospects in Sustainable Chemistry and Green Synthesis Initiatives

Sustainable chemistry, often referred to as green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsu.se This includes using renewable resources, designing safer chemicals, and improving energy efficiency. nih.govacs.org

The synthesis and application of compounds like this compound can be viewed through the lens of green chemistry. For example, developing synthetic routes that are more environmentally benign is a key goal. rsc.org The use of phenazine derivatives in technologies like organic flow batteries contributes to sustainability by providing a means for large-scale storage of renewable energy. researchgate.net

Future research in this area will likely focus on several key aspects. One is the development of green synthesis methods for this compound and related compounds, minimizing waste and the use of harsh reagents. Another is the exploration of its use in applications that promote sustainability, such as catalysts that improve the efficiency of chemical reactions. As the principles of green chemistry become more integrated into chemical research and industry, the lifecycle of compounds like this compound, from their synthesis to their final application, will be increasingly designed with sustainability in mind. researchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 8-Aminophenazin-2-ol with high yield?

- Methodology : Optimize oxidative cyclocondensation of 2-aminophenols using hydrogen peroxide and catalytic ebselen. Key parameters include reaction temperature (80–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of oxidant to substrate. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight. Compare experimental infrared (IR) spectra with computational predictions (e.g., DFT-based vibrational analysis) to resolve ambiguities in functional group assignments .

Q. What analytical techniques are suitable for assessing purity in heterogeneous samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for quantification. Pair with ion-pair chromatography for charged impurities. Validate purity thresholds using certified reference standards (e.g., isotopically labeled analogs) to minimize matrix interference .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow GHS hazard classifications: wear nitrile gloves, safety goggles, and fume hoods to prevent skin/eye irritation (Category 2/2A) and respiratory exposure (Category 3). Store at 0–6°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) improve understanding of this compound's electronic properties?

- Methodology : Perform hybrid DFT calculations (e.g., B3LYP functional) with exact exchange corrections to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Validate against experimental cyclic voltammetry (CV) data to resolve discrepancies in electron transfer mechanisms .

Q. What mechanistic insights explain substituent elimination during phenoxazinone core formation?

- Methodology : Conduct kinetic isotope effect (KIE) studies and intermediate trapping (e.g., radical scavengers) to identify rate-determining steps. Use tandem mass spectrometry (MS/MS) to characterize transient intermediates under oxidative conditions .

Q. How should contradictory spectroscopic data (e.g., NMR vs. DFT predictions) be resolved?

- Methodology : Re-examine computational parameters (e.g., solvent dielectric constant in DFT simulations) and experimental conditions (e.g., sample concentration, pH). Cross-validate with X-ray crystallography for absolute stereochemical confirmation .

Q. What methods assess thermal stability and decomposition pathways of this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres to quantify mass loss. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Compare with pyrolysis-GC/MS to identify volatile degradation products .

Data Presentation Example

| Property | Experimental Value | DFT-Predicted Value | Deviation |

|---|---|---|---|

| HOMO Energy (eV) | -5.2 ± 0.1 | -5.4 | 3.8% |

| Melting Point (°C) | 250–253 | N/A | N/A |

| LogP (Octanol-Water) | 1.8 ± 0.2 | 1.6 | 11.1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.